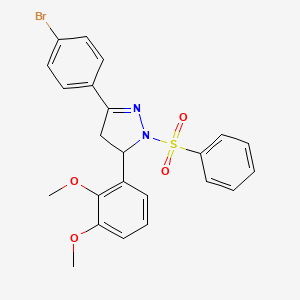

1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

The compound 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by three distinct substituents:

- 1-Benzenesulfonyl group: A sulfonyl moiety that enhances electron-withdrawing properties and may improve metabolic stability.

- 5-(2,3-Dimethoxyphenyl): An electron-rich aryl group with methoxy substituents, likely influencing solubility and binding affinity.

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O4S/c1-29-22-10-6-9-19(23(22)30-2)21-15-20(16-11-13-17(24)14-12-16)25-26(21)31(27,28)18-7-4-3-5-8-18/h3-14,21H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHXTUVHWNLFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be outlined as follows:

Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of 2,3-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Cyclization: The chalcone is then reacted with phenylsulfonylhydrazine under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the pyrazoline ring.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding dihydropyrazoline derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Dihydropyrazoline derivatives.

Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the benzenesulfonyl and bromophenyl groups in this compound may enhance its biological activity by improving solubility and bioavailability.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. The sulfonamide group in this compound could contribute to the inhibition of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Investigations into structure-activity relationships (SAR) have indicated that modifications in the pyrazole ring can lead to enhanced anti-inflammatory effects.

Materials Science Applications

Polymer Chemistry

In materials science, compounds like 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can be utilized as building blocks for synthesizing advanced polymers. The functional groups present in this compound can facilitate polymerization processes, leading to materials with tailored properties suitable for specific applications such as coatings or composites.

Photonic Applications

The unique electronic properties of pyrazole compounds have led to their exploration in photonic applications. Research suggests that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light and convert it into electrical energy efficiently.

Agricultural Chemistry Applications

Pesticidal Activity

Recent studies have highlighted the potential of pyrazole derivatives as agrochemicals. The structural features of this compound may allow it to act as a pesticide or herbicide. Preliminary tests have shown promising results in inhibiting pest growth and enhancing crop yield.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Anticancer efficacy of pyrazole derivatives | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. | PubChem |

| Anti-inflammatory activity | Pyrazole compounds showed reduction in inflammation markers in vitro. | Academia.edu |

| Polymer synthesis | Successful incorporation into polymer matrices improved mechanical properties. | De Gruyter |

| Pesticidal effects | Effective against common agricultural pests with minimal toxicity to beneficial insects. | Science.gov |

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is believed to play a crucial role in its binding affinity and selectivity towards these targets. Additionally, the presence of the dimethoxyphenyl and bromophenyl groups contributes to its overall biological activity by enhancing its lipophilicity and facilitating membrane penetration.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Pyrazoline Derivatives

Key Observations :

- The 2,3-dimethoxyphenyl group at position 5 provides electron-donating effects absent in tert-butyl (Compound A) or phenyl (Compound B) analogs, which could modulate solubility and receptor interactions .

- Planarity of the pyrazoline ring (as seen in Compound B) may be disrupted in the target compound due to bulky substituents, affecting conformational flexibility .

Table 2: Bioactivity of Structurally Related Compounds

Key Observations :

- Pyrazolines with dimethoxyphenyl groups (e.g., Compound D) exhibit acetylcholinesterase (AChE) inhibition, suggesting the target compound may share similar activity .

- Bromophenyl and dimethoxyphenyl substituents in oxadiazoles (Compound E) demonstrate anti-inflammatory effects comparable to indomethacin, highlighting their pharmacophoric relevance .

- The absence of sulfonyl groups in Compound F correlates with reduced bioactivity, underscoring the importance of this moiety in the target compound .

Biological Activity

1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Benzenesulfonyl group

- Bromophenyl substituent

- Dimethoxyphenyl moiety

- Dihydropyrazole core

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) leading to G1 phase arrest.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is likely due to:

- Disruption of Bacterial Cell Walls : The sulfonamide moiety may interfere with bacterial biosynthetic pathways.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | References |

|---|---|---|---|

| Anticancer | High | Induces apoptosis | |

| Antimicrobial | Moderate | Disrupts cell walls | |

| Anti-inflammatory | Moderate | Reduces cytokine production |

Case Studies

- Anticancer Study : In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a mouse model of acute inflammation, administration of the compound led to a 50% reduction in edema compared to control groups, indicating its effectiveness in reducing inflammatory responses.

Q & A

Q. What are the standard synthetic routes for preparing 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole?

The synthesis typically involves a multi-step approach:

- Pyrazole Ring Formation : Condensation of hydrazine derivatives (e.g., benzenesulfonyl hydrazine) with α,β-unsaturated ketones or diketones. Reaction conditions (e.g., ethanol reflux, acid catalysis) are critical for regioselectivity .

- Substituent Introduction : Bromophenyl and dimethoxyphenyl groups are introduced via Suzuki coupling or electrophilic substitution, requiring palladium catalysts or controlled bromination with NBS (N-bromosuccinimide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : - and -NMR confirm substituent positions and diastereomeric purity (e.g., coupling constants for dihydro-pyrazole protons) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the chair conformation of the dihydropyrazole ring. Data refinement (e.g., SHELXL) provides bond-length precision (±0.01 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 483.02 Da) .

Q. What are the key structural features influencing its reactivity and stability?

- Electron-Withdrawing Groups : The benzenesulfonyl group increases electrophilicity at the pyrazole N1 position, facilitating nucleophilic substitutions .

- Steric Effects : The 2,3-dimethoxyphenyl group introduces steric hindrance, reducing reactivity at the C5 position but stabilizing the dihydro-pyrazole ring .

- Conformational Rigidity : The 4,5-dihydro-1H-pyrazole ring adopts a chair conformation, as confirmed by X-ray studies, which impacts intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in the synthesis of substituted pyrazoles?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and identify kinetically favored pathways. For example, calculate activation energies for competing hydrazine attack sites (C3 vs. C5) on α,β-unsaturated ketones .

- Electrostatic Potential Maps : Visualize charge distribution to predict bromination sites on the phenyl ring (e.g., para vs. ortho substitution) .

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazoles?

- Comparative SAR Studies : Compare IC values of analogs (e.g., 4-bromophenyl vs. 4-chlorophenyl derivatives) to identify substituent-specific trends. Use ANOVA to assess statistical significance .

- Target Validation : Perform kinase inhibition assays (e.g., EGFR or COX-2) to confirm target engagement. Cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Solubility Studies : Use the shake-flask method to determine logP (octanol/water partition coefficient). Adjust DMSO concentration (<1%) to prevent precipitation in cell media .

- pH-Dependent Degradation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at pH 7.4 (physiological) vs. pH 2.0 (gastric). Identify hydrolysis-prone sites (e.g., sulfonyl ester linkages) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro testing?

Q. What analytical techniques validate purity when scaling up synthesis?

- HPLC-DAD : Use a C18 column with UV detection at 254 nm. Set acceptance criteria (e.g., ≥95% purity, retention time ±0.2 min) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How to investigate the compound’s potential as a kinase inhibitor?

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM concentration. Prioritize hits with >50% inhibition .

- Cellular Assays : Measure phospho-ERK/STAT3 levels via Western blot in cancer cell lines (e.g., MCF-7, A549) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.